Prednisolone 17-Ethyl Carbonate

Description

Contextualizing Prednisolone (B192156) 17-Ethyl Carbonate within Steroid Research

Prednisolone 17-ethyl carbonate belongs to the family of corticosteroids, which are synthetic analogues of hormones produced by the adrenal cortex. In the broad landscape of steroid research, which encompasses the development of anti-inflammatory and immunosuppressive agents, this compound is not typically studied for its direct therapeutic effects. Instead, its significance lies in its utility as a building block for more complex steroid derivatives. The strategic placement of the ethyl carbonate group at the 17-position of the prednisolone structure is a critical feature that allows for further chemical modifications.

Nomenclatural and Structural Aspects of this compound in Scientific Literature

In scientific literature, this compound is identified by several synonyms, including (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione and Pred-17-etc. cymitquimica.comnih.gov Its chemical structure is characterized by the core prednisolone framework, which is a delta-1-corticosterone, featuring hydroxyl groups at the 11 and 21 positions, and a ketone at the 3 and 20 positions. The defining feature is the ethyl carbonate ester at the C17 hydroxyl group.

Table 1: Chemical and Physical Properties of this compound cymitquimica.comnih.gov

| Property | Value |

| Molecular Formula | C24H32O7 |

| Molecular Weight | 432.51 g/mol |

| Appearance | White to Off-White Solid |

| CAS Number | 104286-02-4 |

| IUPAC Name | ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate |

Role as an Intermediate and Metabolite in Glucocorticoid Derivations

The primary role of this compound in the scientific field is as a crucial intermediate in the synthesis of other corticosteroids. Notably, it is a precursor in the production of prednicarbate (B1678093) (prednisolone-17-ethylcarbonate-21-propionate). nih.govgoogle.com The synthesis of prednicarbate involves the use of this compound as a starting material, which is then further esterified at the 21-position. nih.gov

The selective esterification of the 17-hydroxyl group of prednisolone is challenging because the 21-hydroxyl group is more reactive. google.com Therefore, indirect methods are employed, such as the rearrangement of prednisolone-21-ethyl carbonate to this compound. google.comgoogle.com This process often utilizes reagents like lithium dialkylcuprates in an inert solvent such as tetrahydrofuran. google.comgoogle.com

Furthermore, this compound is recognized as a metabolite of prednicarbate. cymitquimica.com This metabolic transformation highlights the biochemical pathways through which more complex glucocorticoid esters are broken down in biological systems. It is also identified as an impurity in the production of prednisolone.

Significance in Pharmaceutical Research and Development Methodologies

The synthesis of this compound and its subsequent conversion to other active pharmaceutical ingredients are of significant interest in pharmaceutical research and development. The methodologies developed for its synthesis showcase advanced techniques in steroid chemistry, particularly in achieving regioselective reactions. Patents describe processes for preparing this compound by the transposition of prednisolone-21-ethyl carbonate, demonstrating the industrial relevance of this intermediate. google.comgoogle.comgoogle.com

Research in this area focuses on optimizing reaction conditions to improve yield and purity. For instance, studies have reported on the synthesis of prednicarbate from this compound, detailing the physicochemical properties and spectroscopic data of the final product. nih.gov The development of efficient synthetic routes is crucial for the cost-effective manufacturing of potent, non-halogenated topical anti-inflammatory corticosteroids.

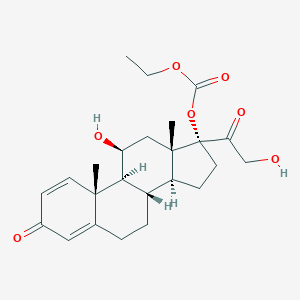

Structure

2D Structure

Properties

IUPAC Name |

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNDXWCEADDCU-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908885 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104286-02-4 | |

| Record name | (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE 17-ETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivations of Prednisolone 17 Ethyl Carbonate

Advanced Synthetic Routes to Prednisolone (B192156) 17-Ethyl Carbonate

The synthesis of Prednisolone 17-ethyl carbonate is challenged by the differential reactivity of the hydroxyl groups on the precursor molecule. Direct esterification at the 17-position is not feasible as the 21-hydroxyl group is more reactive. google.com Consequently, indirect, multi-step pathways have been developed to achieve the desired 17-substitution.

Rearrangement Reactions from Prednisolone-21-Ethyl Carbonate

A notable and efficient method for synthesizing this compound involves a chemical rearrangement from its isomer, Prednisolone-21-ethyl carbonate. google.com This process circumvents the issue of selective esterification by first functionalizing the more reactive 21-hydroxyl group and then inducing a migration of the carbonate group to the 17-position.

The rearrangement is facilitated by the use of a lithium dialkylcuprate reagent, such as lithium dimethylcuprate or lithium dibutylcuprate. google.com In this reaction, Prednisolone-21-ethyl carbonate, dissolved in a solvent like tetrahydrofuran, is treated with the lithium dialkylcuprate solution at low temperatures, typically around -30°C. google.com The reaction proceeds via a yellow suspension and is subsequently quenched with an aqueous ammonium chloride solution. google.com This method has been shown to produce a crude yield of approximately 81%, which can be purified to about 67% yield after crystallization. google.com

Table 1: Key Parameters for the Rearrangement of Prednisolone-21-ethyl carbonate

| Parameter | Details | Source |

| Starting Material | Prednisolone-21-ethyl carbonate | google.com |

| Key Reagent | Lithium di(C₁-C₄)alkylcuprate (e.g., Lithium dimethylcuprate) | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Temperature | -30°C | google.com |

| Crude Yield | ~81% | google.com |

| Crystallized Yield | ~67% | google.com |

Multi-Step Synthesis from Precursor Steroid Molecules

This initial reaction is carried out by suspending Prednisolone in a solvent such as methylene (B1212753) chloride. Ethyl chloroformate and a base, typically triethylamine, are then added. The reaction is allowed to proceed at room temperature before being warmed to approximately 40°C until high-performance liquid chromatography (HPLC) analysis shows a conversion of at least 96%. This process yields Prednisolone-21-ethyl carbonate in nearly quantitative amounts (around 98% yield), which then serves as the substrate for the rearrangement reaction described previously. google.com

Production of this compound as an Intermediate in Soft Glucocorticoid Synthesis

This compound is a crucial building block in the synthesis of certain non-halogenated "soft" glucocorticoids, which are designed to have a favorable balance of topical anti-inflammatory activity and reduced systemic side effects.

Role in Prednicarbate (B1678093) Synthesis

The primary role of this compound in pharmaceutical synthesis is as a direct intermediate in the production of Prednicarbate. google.comnih.gov Prednicarbate, chemically known as Prednisolone-17-ethylcarbonate-21-propionate, is a topical anti-inflammatory agent. nih.gov The synthesis of Prednicarbate involves the esterification of the remaining 21-hydroxyl group of this compound with propionic acid or a derivative thereof. This final step converts the intermediate into the active pharmaceutical ingredient. nih.gov

Development of Related Analogues and Derivatives

The synthetic methodology used to produce this compound can be adapted to create related analogues. For instance, the same lithium dialkylcuprate-mediated rearrangement can be applied to Methylprednisolone-21-ethyl carbonate to yield Methylprednisolone-17-ethyl carbonate, demonstrating the versatility of the process for different steroid backbones. google.com

Furthermore, the this compound molecule itself can serve as a scaffold for creating other derivatives. An example is Prednisolone 17-(Ethyl Carbonate) 21-Acetate, where the 21-hydroxyl group is esterified with acetic anhydride instead of propionic anhydride. advatechgroup.comsynthinkchemicals.com This highlights the potential for developing a range of steroidal compounds with varied properties by modifying the functional group at the 21-position.

Optimization Strategies for Synthetic Yield and Purity in Research Scale-Up

Maximizing the yield and ensuring high purity are critical for the efficient production of this compound, particularly when scaling up from research to production levels.

A key strategy for purification is crystallization. google.com Following the rearrangement reaction, the crude product contains the desired this compound along with unreacted starting material (Prednisolone-21-ethyl carbonate) and the parent steroid (Prednisolone). Recrystallization from a solvent such as ethanol (B145695) is an effective method to significantly increase the purity of the final product. google.com

As detailed in patent literature, this single purification step can improve the product's composition substantially. google.com

Table 2: Purity Profile of this compound Before and After Crystallization

| Compound | Composition in Crude Product (HPLC) | Composition After Crystallization (HPLC) | Source |

| This compound | 95.2% | 95.0% | google.com |

| Prednisolone-21-ethyl carbonate | 2.8% | 2.8% | google.com |

| Prednisolone | 0.5% | 2.1% | google.com |

Note: While the percentage of the target compound slightly decreases in this specific example from the source, crystallization is cited as the method to enhance purity, suggesting it removes other unlisted impurities. The relative increase in Prednisolone suggests the removal of other components.

The yield of this rearrangement method (67-81%) is also a significant improvement over other, older methods for similar chemical transformations, which often reported yields below 50%. google.com Monitoring the reaction progress using analytical techniques like HPLC is another crucial optimization strategy. It allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction and ensuring that the reaction is driven to completion for maximum yield. google.com

Pharmacological Characterization at the Cellular and Molecular Level

Glucocorticoid Receptor Binding Dynamics and Affinity Studies

The biological activity of a glucocorticoid is intimately linked to its ability to bind to the glucocorticoid receptor (GR). This binding event initiates a cascade of molecular interactions that ultimately alter gene expression, leading to the steroid's anti-inflammatory effects.

Quantitative Receptor Binding Assays for Glucocorticoid Receptors

Quantitative receptor binding assays are crucial for determining the affinity of a steroid for the glucocorticoid receptor. These assays typically involve measuring the competition of an unlabeled steroid, such as Prednisolone (B192156) 17-ethylcarbonate, with a radiolabeled glucocorticoid for binding to the cytosolic glucocorticoid receptor. nih.gov For instance, studies have utilized cultured human keratinocytes to assess the relative binding affinity of various steroids. nih.gov In such experiments, the concentration of the unlabeled steroid required to displace 50% of the specifically bound radiolabeled steroid (IC50) is determined, which is then used to calculate the relative binding affinity (RBA).

The structure of the steroid molecule plays a significant role in its binding affinity. The introduction of different substituents can lead to changes in both binding affinity and lipophilicity. nih.gov Generally, modifications that enhance the fit of the steroid into the receptor's binding pocket will increase its affinity.

Comparative Glucocorticoid Receptor Binding Affinity with Reference Steroids

Studies on a wide range of steroids have shown that the nature of the ester group at the C-17 position significantly influences binding affinity. For example, elongating the ester chain from acetate (B1210297) to valerate (B167501) at this position has been demonstrated to increase both binding affinity for the glucocorticoid receptor and the lipophilicity of the steroid. nih.gov This suggests that the ethyl carbonate group at the C-17 position of prednisolone would likely result in a higher binding affinity compared to prednisolone itself.

For context, the relative binding affinities of several common corticosteroids have been established in comparative studies. These values are often expressed relative to a standard glucocorticoid, such as dexamethasone.

| Steroid | Relative Binding Affinity (%) (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Prednisolone | 19 |

| Hydrocortisone | 10 |

This table presents generalized relative binding affinity data for well-characterized corticosteroids to provide a comparative framework. Specific values can vary depending on the assay conditions and cell type used.

Modulation of Cellular Processes Related to Inflammatory Response

A primary mechanism of action for glucocorticoids is the suppression of the inflammatory response at the cellular level. This is largely achieved by inhibiting the production of pro-inflammatory cytokines in various cell types, including those found in the skin.

Impact on Cytokine Synthesis and Regulation in Epidermal and Dermal Cells

In the skin, epidermal and dermal cells are significant sources of inflammatory mediators. Glucocorticoids exert a profound inhibitory effect on the synthesis and release of these molecules, thereby mitigating the inflammatory cascade.

Interleukin-1 alpha (IL-1α) is a key pro-inflammatory cytokine produced by keratinocytes and other cells in the epidermis. It plays a crucial role in initiating and amplifying local inflammatory reactions. While direct studies on the effect of Prednisolone 17-ethylcarbonate on IL-1α production in skin cells are limited, the well-documented actions of other glucocorticoids provide a strong indication of its likely effects. Glucocorticoids are known to inhibit the expression of IL-1α in antigen-presenting cells, which would decrease their capacity to stimulate T-lymphocyte proliferation. This inhibition is a key component of the immunosuppressive effects of this class of drugs.

Interleukin-6 (IL-6) is another pivotal cytokine produced by epidermal cells, particularly in response to inflammatory stimuli such as ultraviolet (UV) light. nih.gov It contributes to both local and systemic inflammatory responses.

Studies have demonstrated that corticosteroids, including prednisolone and dexamethasone, can significantly block the production and mRNA expression of IL-6 in human keratinocytes that have been stimulated by UVB radiation or IL-1. nih.gov This suppressive effect is observed at both physiological (10⁻⁹ to 10⁻⁷ M) and pharmacological (10⁻⁷ to 10⁻⁵ M) concentrations. nih.gov The ability of glucocorticoids to downregulate IL-6 production is considered a significant part of their therapeutic efficacy in inflammatory skin conditions.

| Cell Type | Stimulus | Glucocorticoid | Effect on IL-6 Production |

| Human Keratinocytes | UVB Radiation | Prednisolone | Significant Inhibition |

| Human Keratinocytes | Interleukin-1 | Prednisolone | Significant Inhibition |

This table summarizes the observed effects of prednisolone on IL-6 production in stimulated human keratinocytes, providing a basis for the expected activity of Prednisolone 17-ethylcarbonate.

Cellular Antiproliferative Effects on Dermal Fibroblasts

The proliferation of dermal fibroblasts is a key process in skin physiology and pathology. Glucocorticoids are known to exert antiproliferative effects, which contribute to their therapeutic action in various skin disorders but also to side effects like skin atrophy. The influence of Prednisolone 17-Ethyl Carbonate (PEC) on the proliferation of human dermal fibroblasts has been investigated in vitro.

In a study comparing the effects of various glucocorticoids, the antiproliferative activity was assessed by measuring the incorporation of ³H-thymidine into the DNA of cultured human foreskin fibroblasts. Prednisolone 17-ethylcarbonate demonstrated a notable concentration-dependent inhibition of fibroblast proliferation. These findings indicate that PEC retains the antiproliferative properties characteristic of glucocorticoids, which is a crucial aspect of its pharmacological activity.

Table 1: Effect of this compound on the Proliferation of Human Dermal Fibroblasts

| Concentration (mol/l) | Proliferation (% of Control) |

| 10⁻⁶ | 55 |

| 10⁻⁷ | 70 |

| 10⁻⁸ | 85 |

| 10⁻⁹ | 95 |

Data derived from a study by Wirth et al. (2000), showing the percentage of fibroblast proliferation relative to an untreated control after exposure to varying concentrations of this compound. The results demonstrate a dose-dependent inhibitory effect on cell proliferation.

Investigation of Specific Cellular Pathways Affected by this compound

The pharmacological actions of glucocorticoids are mediated through their influence on various cellular signaling pathways, including the production of inflammatory mediators like cytokines. Research has explored the impact of this compound on specific pathways in dermal fibroblasts by measuring its effect on the synthesis of key interleukins, such as Interleukin-1α (IL-1α) and Interleukin-6 (IL-6).

These interleukins are involved in inflammatory processes and cell proliferation. In studies with human foreskin fibroblasts, Prednisolone 17-ethylcarbonate was shown to significantly reduce the production of both IL-1α and IL-6 in a concentration-dependent manner. This demonstrates that part of its mechanism of action involves the suppression of pro-inflammatory cytokine synthesis in dermal fibroblasts.

Table 2: Inhibition of Interleukin Synthesis in Human Dermal Fibroblasts by this compound

| Concentration (mol/l) | Inhibition of IL-1α Synthesis (%) | Inhibition of IL-6 Synthesis (%) |

| 10⁻⁶ | 80 | 90 |

| 10⁻⁷ | 65 | 75 |

| 10⁻⁸ | 40 | 50 |

| 10⁻⁹ | 20 | 25 |

Data synthesized from research by Wirth et al. (2000), illustrating the percentage of inhibition of IL-1α and IL-6 synthesis in human dermal fibroblasts at different concentrations of this compound. The data highlights the compound's ability to modulate these specific inflammatory pathways.

Structure-Activity Relationship (SAR) Studies and Molecular Interactions

The biological activity of corticosteroids is intricately linked to their chemical structure. Modifications to the steroid nucleus can significantly alter receptor binding affinity and cellular activity.

The introduction of an ethyl carbonate group at the 17α-position of the prednisolone molecule is a key structural feature of this compound. Structure-activity relationship (SAR) studies on corticosteroids have established that the nature of the substituent at the 17α-position is a critical determinant of topical anti-inflammatory potency and receptor binding affinity.

Esterification at the 17α-hydroxyl group, as seen in this compound, generally enhances the lipophilicity of the molecule. This increased lipophilicity can facilitate penetration into the skin and interaction with the glucocorticoid receptor (GR) in target cells. The size and nature of the ester group influence the binding affinity for the GR. While extensive ester chains can sometimes lead to steric hindrance, the ethyl carbonate group appears to provide a favorable balance of lipophilicity and size for effective receptor interaction. It has been noted in the broader context of corticosteroid SAR that such modifications are crucial for developing topically active agents with improved therapeutic profiles. karger.comnih.gov Prednicarbate (B1678093), which is the 21-propionate ester of prednisolone 17-ethylcarbonate, is known to be metabolized in the skin to release prednisolone 17-ethylcarbonate, which then exerts its effects. karger.com

While specific molecular docking and computational modeling studies for this compound are not extensively available in the public domain, the general mechanism of glucocorticoid interaction with its receptor is well-understood. Glucocorticoids bind to the ligand-binding domain (LBD) of the glucocorticoid receptor, which is located in the cytoplasm of the cell. frontiersin.org This binding induces a conformational change in the receptor, leading to its activation and translocation into the nucleus.

Molecular dynamics simulations of prednisolone (the parent compound) with the glucocorticoid receptor have provided insights into the conformational dynamics and allosteric control of receptor activation. frontiersin.org These studies suggest that the nature of the ligand influences the interaction between the ligand-binding and cofactor-binding pockets of the receptor. frontiersin.org

It is hypothesized that the 17-ethyl carbonate group of this compound would occupy the ligand-binding pocket of the glucocorticoid receptor, forming specific interactions with key amino acid residues. The ethyl carbonate moiety likely contributes to the stability of the ligand-receptor complex through hydrophobic and van der Waals interactions. The fundamental interactions of the prednisolone backbone with the receptor, such as hydrogen bonds, would be maintained. Further computational studies are needed to delineate the precise binding mode and interaction profile of this compound with the glucocorticoid receptor.

Biotransformation and Metabolic Fate in Biological Systems

Enzymatic Hydrolysis and Deesterification Pathways

The initial step in the metabolism of prednicarbate (B1678093) involves the enzymatic cleavage of the ester group at the C-21 position, leading to the formation of prednisolone (B192156) 17-ethyl carbonate. This process is primarily observed in skin models.

Metabolism of Prednicarbate to Prednisolone 17-Ethyl Carbonate in Skin Models

In skin, prednicarbate is metabolized through deesterification to this compound. karger.com Studies using hairless mouse skin have demonstrated this conversion, highlighting the skin's capacity to metabolically alter topically applied corticosteroids. karger.com This initial biotransformation is a critical activation step, as this compound is considered a pharmacologically active metabolite. nih.govresearchgate.net Research has also shown that after topical application of prednicarbate, it is metabolized to this compound and to a much lesser extent, to prednisolone. karger.com

Biotransformation in Isolated Keratinocytes and Fibroblasts

The metabolic activity of individual skin cell types has been investigated to understand the specifics of prednicarbate biotransformation. In human foreskin keratinocyte monolayers, prednicarbate is hydrolyzed at the 21-position to form this compound. nih.gov These epidermal cells are the primary site of this metabolic conversion. nih.gov In contrast, fibroblasts exhibit significantly lower enzymatic activity and are less capable of metabolizing prednicarbate and its derivatives. nih.gov This differential metabolism between keratinocytes and fibroblasts suggests that a mixture of compounds, with varying potencies, reaches the dermis. nih.gov

Subsequent Metabolic Conversion to Prednisolone and Other Metabolites

Following its formation, this compound undergoes further metabolic changes, leading to the formation of prednisolone and other related compounds.

Non-Enzymatic and Enzymatic Conversions of this compound

This compound can non-enzymatically transform into its isomer, prednisolone 21-ethyl carbonate. nih.gov This isomer is then subject to enzymatic cleavage by keratinocytes, yielding prednisolone as the main biotransformation product after 24 hours. nih.gov When this compound is added separately to keratinocyte cultures, it readily converts to prednisolone 21-ethyl carbonate and is subsequently cleaved to a much greater extent. nih.gov After oral administration of prednicarbate in humans, prednisolone-17-ethylcarbonate is detected as the first significant metabolite and is further metabolized to prednisolone with a half-life of 1.6 hours. nih.gov

Comparative Metabolic Profiles with Parent Compounds and Other Glucocorticoids

The metabolism of prednicarbate and its metabolites differs from that of other glucocorticoids. For instance, while prednicarbate is readily metabolized in keratinocytes, the resulting metabolites, particularly prednisolone, are considered less potent than the parent compound and other halogenated glucocorticoids. nih.gov This metabolic inactivation pathway may contribute to the improved benefit/risk ratio of prednicarbate compared to conventional corticosteroids. nih.govresearchgate.netnih.gov Studies comparing the anti-inflammatory effects of prednicarbate, its metabolites (prednisolone 17-ethylcarbonate and prednisolone), and other glucocorticoids like betamethasone (B1666872) 17-valerate and desoximetasone (B1670307) have shown that the native prednicarbate has a strong anti-inflammatory potency in keratinocytes. proquest.com However, its influence on fibroblast proliferation is low compared to other tested glucocorticoids. proquest.com

Pharmacokinetic Implications of Metabolic Pathways in Preclinical Models

The metabolic pathways of prednicarbate and its conversion to this compound have significant pharmacokinetic implications. After topical application, systemic absorption of prednicarbate and its metabolites is very low. karger.comnih.govresearchgate.net In human studies with cutaneous application, neither prednicarbate nor its known metabolites could be detected systemically. nih.govresearchgate.net This low systemic bioavailability is a key factor in its safety profile. nih.govresearchgate.net In contrast, after oral administration, while intact prednicarbate is not found, significant levels of its first metabolite, prednisolone-17-ethylcarbonate, are detected before it is further metabolized to prednisolone. nih.govresearchgate.net The rapid metabolism in the skin to less potent compounds is thought to be the reason for the good local efficacy and low systemic side effects of prednicarbate. nih.govresearchgate.net

Table 1: Key Compounds in the Biotransformation of Prednicarbate

| Compound Name | Role in Metabolic Pathway |

| Prednicarbate | Parent drug, a double ester of prednisolone. nih.gov |

| This compound | Active metabolite formed by hydrolysis of prednicarbate at the C-21 position. nih.govnih.gov |

| Prednisolone 21-Ethyl Carbonate | Isomer of this compound, formed via non-enzymatic transformation. nih.gov |

| Prednisolone | Main end-product of the metabolic cascade, formed by enzymatic cleavage of Prednisolone 21-Ethyl Carbonate. nih.govnih.gov |

Table 2: Metabolic Activity in Different Skin Cell Types

| Cell Type | Metabolic Activity | Key Findings |

| Keratinocytes | High | Hydrolyze prednicarbate to this compound and further to prednisolone. nih.gov |

| Fibroblasts | Low | Show distinctively lower enzyme activity and metabolize prednicarbate and its derivatives to a minor extent only. nih.gov |

Systemic Availability Following Different Routes of Administration in Animal Models

The systemic availability of this compound, primarily studied via its prodrug form Prednicarbate (this compound-21-Propionate), is markedly low following topical administration, a key feature of its design.

Studies in various animal models have demonstrated that after topical application, only a small fraction of the compound is absorbed into the systemic circulation. In rats with healthy skin, the dermal absorption was found to be approximately 14% on average, increasing to 22% in abraded skin, which has an impaired barrier function. popline.org In pigs, the absorption was even lower, with values around 1% for healthy skin and 4% for abraded skin. popline.org In-vitro studies using an isolated perfused rabbit ear model showed that only 3.3% of the applied dose penetrated within a six-hour period. popline.org

This limited absorption translates to very low plasma concentrations. In rats, measurable blood levels of Prednicarbate equivalents were detected between 0.5 and 3 hours after topical application, but they remained exceptionally low, reaching concentrations of just 0.007 to 0.012 µg/mL after 24 hours. popline.org

The route of administration significantly influences systemic effects. When Prednicarbate was administered subcutaneously in rats, it produced fewer systemic corticoid effects, such as impacts on gluconeogenesis, compared to the reference steroid desoximetasone. nih.gov This indicates a lower intrinsic systemic activity even when bypassing the primary skin barrier. After topical application, the systemic effects of Prednicarbate were found to be relatively weak compared to desoximetasone, highlighting the poor systemic availability from the skin. nih.govkarger.com

Table 1: Systemic Absorption of Prednicarbate in Animal Models After Topical Application

| Species | Skin Condition | Absorption Rate | Blood Concentration (in Rats) | Reference |

|---|---|---|---|---|

| Rat | Healthy | ~14% | 0.007-0.012 µg/mL at 24h | popline.org |

| Rat | Abraded | ~22% | Not specified | popline.org |

| Pig | Healthy | ~1% | Not applicable | popline.org |

| Pig | Abraded | ~4% | Not applicable | popline.org |

| Rabbit | Healthy (in-vitro) | 3.3% (penetrated in 6h) | Not applicable | popline.org |

Half-Life Determination of this compound and its Metabolites in Non-Human Systems

The metabolism of Prednicarbate begins in the skin, where it is hydrolyzed to its primary active metabolite, this compound. karger.com This initial biotransformation is crucial for its topical activity. Once absorbed systemically, this compound is further metabolized.

In rats, the metabolic pathway is extensive, with 20 to 30 biotransformation products identified. The most significant of these metabolites in rats are 20-beta-F-20-dihydroprednisolone and 6-beta-hydroxy-20-beta-F-20-dihydroprednisolone. popline.org

Table 2: Half-Life of this compound (PRED-17-EC)

| Compound | System | Route of Administration | Half-Life | Reference |

|---|---|---|---|---|

| This compound | Human | Oral | 1.6 hours | nih.gov |

| Prednicarbate | Not specified | Not specified | Not Available | drugbank.com |

Role in the Dissociation of Topical Efficacy and Systemic Effects in Prodrug Design Frameworks

This compound is a key component of the prodrug Prednicarbate, which is engineered to achieve a distinct separation, or "split," between high topical anti-inflammatory activity and low systemic side effects. nih.govkarger.com This dissociation is a cornerstone of its therapeutic profile and is achieved through a multi-step metabolic process. nih.gov

The design framework operates as follows:

Local Activation: The parent prodrug, Prednicarbate, is applied topically and penetrates the stratum corneum. In the skin, it undergoes deesterification to form the pharmacologically active monoester, this compound. karger.comnih.gov This metabolite has a high affinity for glucocorticoid receptors, comparable to that of potent corticosteroids, allowing it to exert strong anti-inflammatory effects directly at the site of application. nih.gov

Systemic Inactivation: Any amount of the active this compound that is absorbed into the systemic circulation is rapidly metabolized into prednisolone and numerous other metabolites. popline.orgnih.gov These subsequent metabolites have significantly lower biological activity. nih.gov

This process of local activation followed by rapid systemic inactivation is the primary reason for the favorable safety profile of the compound. nih.gov It ensures that the potent anti-inflammatory action is confined to the skin, while the potential for systemic adverse effects—a common concern with corticosteroids—is substantially minimized. popline.orgnih.gov Animal studies confirm this principle, showing that Prednicarbate possesses anti-inflammatory potency similar to other topical steroids but with markedly weaker systemic effects. nih.govkarger.com

Analytical Methodologies and Quality Control in Research

Development and Validation of Analytical Techniques for Prednisolone (B192156) 17-Ethyl Carbonate Quantification

The accurate determination of Prednisolone 17-Ethyl Carbonate levels is crucial in research and quality control settings. To this end, various analytical techniques have been developed and validated, with High-Performance Liquid Chromatography (HPLC) and mass spectrometry being the most prominent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the quantification of corticosteroids and their related compounds, including this compound. The development and validation of stability-indicating HPLC methods are essential for resolving the active pharmaceutical ingredient from its impurities and degradation products. nih.govbio-integration.org

In the analysis of prednisolone and its esters, reversed-phase HPLC is the method of choice. ijnrd.orgrjwave.org The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve adequate separation and sensitivity. For instance, a study on the analysis of prednisolone utilized a Hypersil Gold C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at 246 nm. ijnrd.org Another method for prednisolone and its impurities employed a YMC basic column with a mobile phase of methanol (B129727) and water, and UV detection at 240 nm. rjwave.org While these methods are for the parent compound, similar conditions are adapted for its derivatives like this compound, which is often identified as an impurity in prednicarbate (B1678093). nih.gov

The table below outlines typical HPLC parameters that can be adapted for the analysis of this compound, based on established methods for related corticosteroids.

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., Hypersil Gold, YMC basic, Zorbax) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures in varying ratios |

| Detection | UV at approximately 240-254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C or 45°C) |

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust. rjwave.orgresearchgate.net

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the identification and quantification of steroids and their metabolites in complex matrices. upf.edu This technique is invaluable for elucidating the structure of impurities and understanding their fragmentation patterns.

For this compound, mass spectrometry is used to confirm its identity as an impurity in prednicarbate preparations. nih.gov The mass spectrum provides crucial information about the molecular weight and the structure of the molecule through analysis of its fragmentation.

Key mass spectrometric data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H32O7 | nih.gov |

| Molecular Weight | 432.5 g/mol | nih.gov |

| Monoisotopic Mass | 432.21480336 Da | nih.gov |

The fragmentation patterns of corticosteroids in mass spectrometry are well-studied. For instance, the fragmentation of prednisone, a closely related compound, shows characteristic losses that help in its identification. researchgate.net Similar principles apply to the mass spectrometric analysis of this compound, aiding in its unambiguous identification in research and quality control.

Application as a Reference Standard and Impurity Standard in Research Settings

The availability of well-characterized reference and impurity standards is fundamental to modern pharmaceutical analysis. This compound serves as a critical reference material in several research applications.

Characterization Data for Impurity Profiling

This compound is officially recognized as a related compound of Prednicarbate by pharmacopeias such as the United States Pharmacopeia (USP). usp.org As such, it is available as a certified reference standard. This standard is accompanied by comprehensive characterization data, which is essential for the accurate identification and quantification of this impurity in drug substances and products.

The characterization data for the this compound reference standard typically includes its chemical name, CAS number, molecular formula, and molecular weight. synzeal.com

| Identifier | Value |

| Chemical Name | ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate |

| CAS Number | 104286-02-4 |

| Molecular Formula | C24H32O7 |

| Molecular Weight | 432.5 g/mol |

This information is crucial for establishing the impurity profile of prednicarbate and other related corticosteroids during drug development and manufacturing.

Use in Method Validation and Quality Control for Related Compounds

As a certified reference standard, this compound is indispensable for the validation of analytical methods designed to assess the quality of prednicarbate and other related compounds. synzeal.com It is used to confirm the specificity of the analytical method, ensuring that the method can distinguish between the active pharmaceutical ingredient and its impurities.

In quality control laboratories, the reference standard is used to:

Identify and confirm the presence of the impurity: By comparing the retention time and/or mass spectrum of a peak in a sample chromatogram to that of the reference standard.

Quantify the impurity: By creating a calibration curve using the reference standard to determine the concentration of the impurity in the sample.

Perform system suitability tests: To ensure that the analytical system is performing correctly before analyzing samples.

The use of this compound as a reference standard is a key component of ensuring the safety and efficacy of pharmaceutical products containing related corticosteroids.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of organic compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. While specific spectral data for this compound is not widely published in peer-reviewed journals, reference material suppliers provide such data. synzeal.com For the closely related compound prednisolone, detailed ¹H and ¹³C NMR data are available and serve as a basis for interpreting the spectra of its derivatives. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and carbonate functional groups.

The table below summarizes the key spectroscopic data for this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Provides information on the number and environment of hydrogen atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| IR Spectrum | Shows characteristic absorptions for functional groups such as O-H, C=O (ketone, ester, carbonate), and C=C. |

| Mass Spectrum | Provides the molecular weight and fragmentation pattern. |

The combination of these spectroscopic techniques allows for the unambiguous structural confirmation of this compound, which is essential for its role as a reference standard and for understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the structural elucidation and quality control of steroidal compounds like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure and the identification of impurities. Both ¹H and ¹³C NMR are utilized to characterize the molecule thoroughly.

In the ¹H NMR spectrum of this compound, the signals corresponding to the core prednisolone structure are largely preserved. However, the substitution at the C17 position with an ethyl carbonate group introduces distinct new signals and causes characteristic shifts for nearby protons. The ethyl group itself would present as a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃), typically found in the upfield region of the spectrum. Protons on the D-ring and the C21 protons would experience a modified chemical environment compared to the parent prednisolone, leading to shifts in their respective resonance frequencies.

¹³C NMR spectroscopy provides a map of all unique carbon atoms in the molecule. oregonstate.edu The spectrum of this compound would show 24 distinct signals corresponding to its molecular formula (C₂₄H₃₂O₇). cymitquimica.com The key diagnostic signals that confirm the presence and position of the ethyl carbonate group include the carbonyl carbon of the carbonate, the methylene and methyl carbons of the ethyl group, and a significant downfield shift for the C17 carbon, which is directly attached to the carbonate moiety. oregonstate.edulibretexts.org The chemical shifts of the steroid backbone can be compared to well-documented data for prednisolone to confirm the integrity of the core structure. nih.gov

Table 1: Predicted ¹H NMR Spectral Features for the Ethyl Carbonate Moiety in this compound

| Functional Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-CH₂CH₃) | Methylene (-CH₂-) | ~4.2 | Quartet (q) |

| Ethyl (-CH₂CH₃) | Methyl (-CH₃) | ~1.3 | Triplet (t) |

Table 2: Key Diagnostic Carbons in the ¹³C NMR Spectrum of this compound

| Carbon Atom | Structural Feature | Predicted Chemical Shift Range (ppm) |

| C17 | Steroid D-ring, ester-linked | 90 - 100 |

| Carbonate C=O | Carbonate carbonyl | 150 - 160 |

| Ethyl -CH₂- | Ethyl methylene | 60 - 70 |

| Ethyl -CH₃ | Ethyl methyl | 10 - 20 |

| C3 | α,β-Unsaturated ketone | ~186 |

| C20 | Ketone carbonyl | ~208 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for its analysis. nih.govupf.edu

The analysis would confirm the molecular weight of this compound, which has a monoisotopic mass of approximately 432.21 Da. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation of the molecule under ionization provides valuable structural information. The fragmentation of the prednisolone core typically involves characteristic losses of water (H₂O) from the hydroxyl groups and cleavages within the steroid ring structure. upf.edu For this compound, specific fragmentation pathways related to the 17-ethyl carbonate side chain are expected. These include:

Loss of the ethyl group: Cleavage resulting in the loss of a C₂H₅ radical.

Loss of carbon dioxide: Fragmentation of the carbonate group leading to the expulsion of a CO₂ molecule.

Loss of the entire ethyl carbonate group: Cleavage of the C17-O bond, resulting in a fragment corresponding to the prednisolone core with a hydroxyl at C17.

Cleavage of the C17-C20 bond: A common fragmentation in 17-hydroxylated corticosteroids, leading to the loss of the C20 ketone and C21 hydroxyl group.

By analyzing the masses of the resulting fragment ions, the presence and location of the ethyl carbonate substituent can be unequivocally confirmed, differentiating it from other isomers or related substances. upf.edunih.gov This level of detail is critical for quality control in research and manufacturing, ensuring the identity and purity of the compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Description | Predicted Fragmentation Pathway |

| 432 | [M]⁺ | Molecular Ion |

| 414 | [M-H₂O]⁺ | Loss of water from the C11 hydroxyl group |

| 360 | [M-C₂H₅OH - CO]⁺ | Loss of ethanol (B145695) and carbon monoxide |

| 301 | [M-C₂H₅OCO₂ - CO - H₂O]⁺ | Loss of ethyl carbonate group, CO, and water |

Prednisolone 17 Ethyl Carbonate in Prodrug and Soft Drug Design Principles

Conceptual Framework of Prednisolone (B192156) 17-Ethyl Carbonate as an Active Metabolite in Prodrug Strategies

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug molecule, such as poor solubility, low stability, or lack of target specificity. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. researchgate.net

Carrier-linked prodrugs are formed by covalently attaching the active drug to a carrier moiety, which is designed to be cleaved in a specific physiological environment, often by enzymatic action. researchgate.net The steroid nucleus itself can serve as a biological carrier for other small molecules, enhancing properties like lipophilicity and target specificity. nih.gov

A prominent example of a carrier-linked prodrug strategy involving the prednisolone 17-ethyl carbonate structure is prednicarbate (B1678093) . caymanchem.comnih.gov Prednicarbate is chemically designated as this compound-21-propionate. caymanchem.comnih.gov In this design, the this compound core can be viewed as the active component, which is linked to a propionate (B1217596) group at the 21-position. This ester linkage is designed to be hydrolyzed by esterase enzymes present in the skin, releasing a more active form of the corticosteroid at the target site.

The rationale behind this design is to create a non-halogenated topical corticosteroid with an optimal balance between local anti-inflammatory effects and systemic activity. nih.gov The selective esterification at the 17- and 21-positions of the prednisolone backbone is a key aspect of this design, as direct esterification at the 17-OH group is not readily achievable because the 21-OH group is more reactive. google.comgoogle.com The synthesis of prednicarbate, therefore, proceeds through the formation of this compound as a crucial intermediate. nih.govgoogle.comgoogle.com

Table 1: Key Chemical Entities in the Prodrug Strategy

| Compound Name | Chemical Formula | Role in Prodrug Strategy |

|---|---|---|

| Prednisolone | C₂₁H₂₈O₅ | Parent drug |

| This compound | C₂₄H₃₂O₇ | Key intermediate and active moiety google.comnih.gov |

| Prednicarbate | C₂₇H₃₆O₈ | Carrier-linked prodrug caymanchem.comnih.gov |

The derivatization of prednisolone into prodrugs like prednicarbate serves to enhance its biopharmaceutical properties, particularly for topical applications. The addition of the ethyl carbonate and propionate groups increases the lipophilicity of the molecule compared to the parent prednisolone. This enhanced lipophilicity facilitates penetration into the skin and localization within the target tissue.

Prodrug strategies are also employed to improve the absorption and distribution of drugs while potentially reducing side effects. researchgate.net For instance, amino acid and dipeptide prodrugs of prednisolone have been developed to increase aqueous solubility and to circumvent cellular efflux pumps like P-glycoprotein, thereby improving corneal absorption. nih.gov While not directly involving this compound, these studies highlight the versatility of the prodrug approach for corticosteroids. The core principle is to modify the drug's structure to favorably alter its interaction with biological barriers and transport systems. nih.gov

By designing the carrier linkage to be cleaved by enzymes that are abundant at the site of action (e.g., esterases in the skin), targeted delivery is achieved. google.com This ensures that the active form of the drug is released predominantly where it is needed, which can lead to a reduction in the required dose and a lower risk of systemic side effects. nih.gov The development of long-acting injectable formulations through prodrug modifications that increase lipophilicity is another strategy to achieve sustained therapeutic levels. nih.gov

Exploration of Soft Drug Design Concepts Incorporating the this compound Structure

Soft drug design is a specific approach to creating safer medications. A soft drug is a biologically active compound that is designed to exert its therapeutic effect locally and then undergo a predictable and controlled metabolic inactivation to a non-toxic, inactive metabolite. This concept is particularly valuable for drugs intended for topical application, such as corticosteroids, where localized action is desired without systemic effects.

Retrometabolism-based design involves creating a drug that, after eliciting its desired effect, is readily metabolized into inactive and harmless substances. Prednicarbate serves as an excellent example of a soft steroid designed based on these principles. caymanchem.com It is specifically engineered for topical anti-inflammatory activity. caymanchem.comnih.gov

Upon topical application, prednicarbate penetrates the skin and is hydrolyzed to this compound, which is one of its active metabolites. These active forms exert the anti-inflammatory effect locally. Subsequently, any portion of the drug that gets absorbed into the systemic circulation is rapidly metabolized to inactive substances, including prednisolone itself, which is then subject to the body's normal clearance mechanisms. This rapid systemic inactivation minimizes the risk of the side effects commonly associated with systemically absorbed corticosteroids. The design of prednicarbate intentionally avoids a halogen atom in its structure, which is common in many potent corticosteroids, further contributing to its favorable safety profile.

The specific structural modifications in prednicarbate, namely the 17-ethyl carbonate and 21-propionate esters, are critical for modulating its pharmacological activity and on-target specificity. caymanchem.comnih.gov These ester groups are not merely for passive transport but are key to the drug's activity profile.

The double esterification at positions C17 and C21 results in a molecule with high lipophilicity and potent local anti-inflammatory action, comparable to that of other strong topical corticosteroids. caymanchem.com However, the key feature is that these ester bonds are susceptible to hydrolysis by cutaneous esterases. The rate of this metabolic conversion is a critical design parameter. The structure is fine-tuned so that the drug remains in its active form long enough to be effective locally, but is quickly inactivated upon entering the systemic circulation. This controlled metabolism is the hallmark of a soft drug and is what differentiates prednicarbate from conventional corticosteroids. Animal studies have shown that prednicarbate has potent topical anti-inflammatory activity but lacks significant systemic effects when administered subcutaneously, confirming the success of this design strategy. caymanchem.com

Future Directions and Emerging Research Avenues for Prednisolone 17 Ethyl Carbonate

Advanced Spectroscopic and Structural Biology Techniques for Deeper Characterization

A thorough understanding of the three-dimensional structure and dynamic behavior of Prednisolone (B192156) 17-Ethyl Carbonate is fundamental to elucidating its mechanism of action. While standard spectroscopic methods like 1H-NMR and mass spectrometry have been employed in its initial characterization, the application of more advanced techniques promises deeper insights. nih.gov

Future research will likely involve the use of high-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HMBC, to definitively assign all proton and carbon signals and to understand the molecule's conformation in solution. X-ray crystallography could provide a precise atomic-level picture of its solid-state structure, revealing crucial details about intermolecular interactions. These structural insights are invaluable for understanding its binding affinity to the glucocorticoid receptor (GR).

Table 1: Spectroscopic and Structural Analysis Techniques

| Technique | Information Gained | Relevance to Prednisolone 17-Ethyl Carbonate |

| High-Resolution NMR | Detailed solution-state structure, conformational dynamics | Understanding how the molecule behaves in a biological environment and interacts with its target. |

| X-ray Crystallography | Precise solid-state structure, intermolecular interactions | Revealing the exact three-dimensional arrangement of atoms, which is critical for computational modeling. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirming the identity and purity of synthesized compounds. nih.gov |

Integration of Omics Technologies to Elucidate Comprehensive Biological Effects

The era of "omics" offers an unprecedented opportunity to understand the global biological effects of glucocorticoids. nih.govnih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target view to a systems-level understanding of how this compound modulates cellular processes. tum.de

Genomics and Transcriptomics: These approaches can identify the full spectrum of genes whose expression is either activated or repressed by this compound. nih.govmdpi.com This would involve treating relevant cell types (e.g., skin cells, immune cells) with the compound and then performing RNA sequencing to measure changes in the transcriptome. nih.gov Such studies could reveal novel anti-inflammatory pathways or identify off-target effects.

Proteomics: This technique analyzes changes in the entire protein complement of a cell or tissue in response to drug treatment. For this compound, proteomics could identify changes in the levels of inflammatory mediators, structural proteins, and enzymes, providing a more direct picture of its functional consequences. nih.govnih.gov

Metabolomics: By studying the complete set of small-molecule metabolites, researchers can understand how this compound affects cellular metabolism. nih.govtum.de This is particularly relevant for glucocorticoids, which are known to have significant metabolic side effects.

The integration of these multi-omics datasets will be crucial for building comprehensive models of the drug's action and for identifying biomarkers that could predict therapeutic response. tum.deresearchgate.net

Innovative Synthetic Approaches for Enhanced Chemical Accessibility and Sustainability

The current synthesis of this compound often involves multiple steps, including the protection and deprotection of functional groups, which can be inefficient. google.com It is known that the selective esterification of the 17-OH group of prednisolone is not straightforward, as the 21-OH group is more reactive. google.com

Computational Chemistry and Artificial Intelligence in Predicting Pharmacological Profiles and Design Parameters

Predict Binding Affinity: Molecular docking and molecular dynamics simulations can predict how strongly this compound binds to the glucocorticoid receptor and can help to rationalize its biological activity.

ADME/Tox Prediction: AI-powered models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound, helping to identify potential liabilities early in the development process.

Virtual Screening: Computational methods can be used to screen large virtual libraries of related compounds to identify new derivatives with potentially improved properties.

The integration of AI with extensive biological data can help to build predictive models for glucocorticoid sensitivity and to optimize treatment strategies. nih.gov

Role in Development of Next-Generation Glucocorticoids with Optimized Therapeutic Ratios

The ultimate goal of glucocorticoid research is to develop new compounds with an improved therapeutic ratio, meaning high anti-inflammatory efficacy with minimal side effects. This compound serves as a valuable scaffold for the design of such next-generation glucocorticoids.

By understanding the structure-activity relationships and the comprehensive biological effects of this molecule, researchers can rationally design new derivatives. For instance, modifications to the ethyl carbonate group or other parts of the prednisolone backbone could be explored to enhance local activity in target tissues while minimizing systemic exposure. The development of antibody-drug conjugates, where a glucocorticoid is linked to an antibody that targets specific cell types, is another exciting frontier for achieving targeted delivery and reducing side effects. news-medical.net The insights gained from studying this compound will be instrumental in the design of these more targeted and effective anti-inflammatory therapies. nih.gov

Q & A

Q. What frameworks are recommended for reconciling discrepancies between computational predictions and experimental results in solubility studies?

- Methodological Answer : Use Hansen solubility parameter (HSP) simulations to predict solvent compatibility, then validate experimentally via shake-flask method with UV quantification. Apply root-cause analysis (e.g., Ishikawa diagrams) to identify variables like crystallinity or polymorphic forms affecting discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.